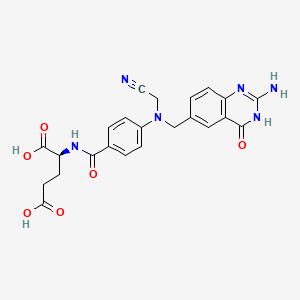
5,8-Dideaza-N(10)-cyanomethylfolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dideaza-N(10)-cyanomethylfolic acid is a synthetic folate analog Folate analogs are compounds that mimic the structure and function of folic acid, a vital nutrient involved in DNA synthesis and repair
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dideaza-N(10)-cyanomethylfolic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pteridine ring: This involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the cyanomethyl group: This step usually requires the use of cyanomethylating agents such as cyanomethyl chloride or bromide in the presence of a base.
Coupling with p-aminobenzoic acid: This step forms the core structure of the folate analog.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dideaza-N(10)-cyanomethylfolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanomethyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
5,8-Dideaza-N(10)-cyanomethylfolic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying folate analogs.
Biology: Investigated for its role in cellular processes involving folate metabolism.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit enzymes involved in DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5,8-Dideaza-N(10)-cyanomethylfolic acid involves its interaction with enzymes in the folate metabolic pathway. It inhibits key enzymes such as thymidylate synthase and dihydrofolate reductase, leading to disruption of DNA synthesis and repair. This inhibition is particularly effective in rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: Another folate analog used in cancer treatment.
Pemetrexed: A newer generation antifolate with clinical activity in various cancers.
Raltitrexed: An antifolate used in the treatment of colorectal cancer.
Uniqueness
5,8-Dideaza-N(10)-cyanomethylfolic acid is unique due to its specific structural modifications, which confer distinct biological properties. Unlike methotrexate and pemetrexed, it has a cyanomethyl group that enhances its ability to inhibit folate-dependent enzymes. This makes it a promising compound for further research and development in therapeutic applications.
Propiedades
Número CAS |
80015-09-4 |
|---|---|
Fórmula molecular |
C23H22N6O6 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(cyanomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H22N6O6/c24-9-10-29(12-13-1-6-17-16(11-13)21(33)28-23(25)27-17)15-4-2-14(3-5-15)20(32)26-18(22(34)35)7-8-19(30)31/h1-6,11,18H,7-8,10,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t18-/m0/s1 |
Clave InChI |
DYXZEOJTRVEJOX-SFHVURJKSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC#N)CC2=CC3=C(C=C2)N=C(NC3=O)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC#N)CC2=CC3=C(C=C2)N=C(NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
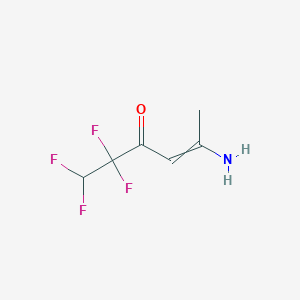
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)

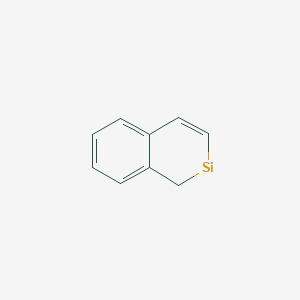


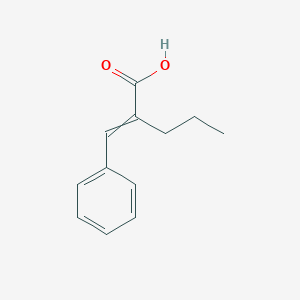
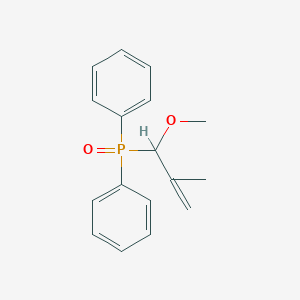
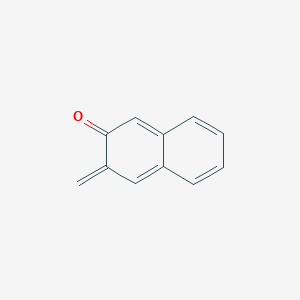
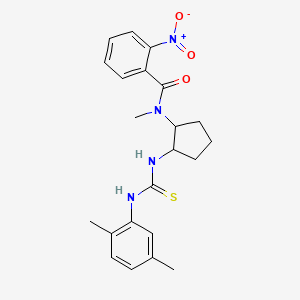
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
